An In-Depth Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene: Synthesis, Characterization, and Applications in Advanced Materials
An In-Depth Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene: Synthesis, Characterization, and Applications in Advanced Materials
This guide provides a comprehensive technical overview of 1,4-Bis[(trimethylsilyl)ethynyl]benzene (CAS Number: 17938-13-5), a versatile building block in the fields of materials science, organic electronics, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, purification, characterization, and key applications, with a focus on the causality behind experimental choices and self-validating protocols.
Introduction: A Multifaceted Molecular Scaffold
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a diarylethyne compound featuring a central benzene ring functionalized with two trimethylsilyl (TMS)-protected acetylene groups at the para positions. This unique structure imparts a combination of desirable properties, including high thermal stability, good solubility in common organic solvents, and versatile reactivity. The TMS groups serve as protecting groups for the terminal alkynes, preventing undesirable side reactions such as homocoupling, while enabling facile deprotection to reveal the reactive ethynyl functionalities. These characteristics make it a crucial precursor for the synthesis of conjugated polymers, organic semiconductors, and porous materials.[1] Its rigid, linear geometry and extended π-conjugation upon deprotection are key to its utility in the fabrication of advanced electronic and porous materials.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with safety considerations, is paramount for the effective and safe handling of 1,4-Bis[(trimethylsilyl)ethynyl]benzene.
| Property | Value | Reference |
| CAS Number | 17938-13-5 | [2] |
| Molecular Formula | C₁₆H₂₂Si₂ | [2] |
| Molecular Weight | 270.52 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 292.1 °C at 760 mmHg | [3] |
| Density | 0.92 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and ethyl acetate. | [4] |
Safety Information:
1,4-Bis[(trimethylsilyl)ethynyl]benzene should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a non-combustible solid.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis and Purification: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Synthesis via Sonogashira Coupling
This protocol describes the synthesis from 1,4-diiodobenzene and trimethylsilylacetylene. The choice of a diiodo-substituted benzene is strategic as the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst compared to carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions.[5]
Experimental Protocol:
-
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
18-Crown-6
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
-
Procedure:
-
To a dry, argon-purged reaction vessel, add 1,4-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), copper(I) iodide (1-3 mol%), and triphenylphosphine (4-10 mol%).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran as solvents. The use of a crown ether such as 18-crown-6 can be beneficial in accelerating the reaction.
-
Add trimethylsilylacetylene (2.2-2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the dual catalytic cycle of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper(I) salt activates the terminal alkyne.[6]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also serves to neutralize the hydrohalic acid formed during the reaction.[7]
-
Solvent: A mixture of an amine base and a co-solvent like THF is commonly used to ensure the solubility of all reactants and catalysts.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium(0) species from oxidation.
Purification
Purification of the crude product is typically achieved through a combination of column chromatography and recrystallization.
Experimental Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate in a high ratio (e.g., 99:1).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
-
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Suitable solvents include ethanol, methanol, or a mixture of dichloromethane and hexanes.[8]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-Bis[(trimethylsilyl)ethynyl]benzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the 18 protons of the two trimethylsilyl groups at approximately δ 0.25 ppm and a singlet for the 4 aromatic protons at around δ 7.45 ppm (in CDCl₃).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the trimethylsilyl methyl carbons, the acetylenic carbons, and the aromatic carbons. Expected chemical shifts (in CDCl₃) are approximately δ 0.05 (Si(CH₃)₃), δ 96.43 (C≡CSi), δ 104.68 (C≡CSi), δ 123.25 (aromatic C-H), and δ 131.88 (aromatic C-C).
-
²⁹Si NMR: The silicon-29 NMR spectrum provides direct evidence for the silicon environment. The chemical shift for the trimethylsilyl groups in this compound is expected to be in the range of δ -10 to -20 ppm (relative to TMS). A value of approximately -18 ppm has been reported for similar structures.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, the C≡C stretching of the alkyne (around 2150 cm⁻¹), and the Si-C stretching of the trimethylsilyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (270.52 g/mol ).
Key Applications and Experimental Workflows
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile precursor for a range of advanced materials. The following sections detail its application in organic electronics and porous polymers.
Organic Thin-Film Transistors (OTFTs)
The desilylated derivative, 1,4-diethynylbenzene, can be polymerized to form conjugated polymers that are promising materials for the active layer in organic thin-film transistors (OTFTs).[10] The rigid backbone and extended π-conjugation of these polymers facilitate efficient charge transport.
Experimental Workflow: Fabrication of a Bottom-Gate, Top-Contact OTFT
Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.
-
Substrate Preparation: A heavily n-doped silicon wafer serves as the gate electrode. A layer of silicon dioxide (SiO₂) is thermally grown on the wafer to act as the gate dielectric. The SiO₂ surface is often treated with a silanizing agent like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Active Layer Deposition: The poly(1,4-diethynylbenzene) semiconductor is dissolved in a suitable organic solvent and deposited onto the treated SiO₂ surface using techniques such as spin-coating or drop-casting. The solvent is then removed by heating.
-
Electrode Deposition: Gold source and drain electrodes are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
Device Characterization: The electrical characteristics of the OTFT, such as charge carrier mobility, on/off ratio, and threshold voltage, are measured using a semiconductor parameter analyzer.
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
The desilylated 1,4-diethynylbenzene is an excellent building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs) due to its rigid, linear structure.[11][12] These materials exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.
Experimental Workflow: Synthesis of a POP via Sonogashira-Hagihara Polycondensation
Caption: Workflow for the synthesis of a porous organic polymer.
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Desilylation of 1,4-Bis[(trimethylsilyl)ethynyl]benzene: The TMS protecting groups are removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol to yield 1,4-diethynylbenzene.
-
Polymerization: 1,4-diethynylbenzene is co-polymerized with a multifunctional aryl halide, such as 1,3,5-triiodobenzene, via a Sonogashira-Hagihara cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base in a suitable solvent.
-
Work-up and Purification: The resulting porous polymer precipitates from the reaction mixture and is collected by filtration. The polymer is then extensively washed and purified by Soxhlet extraction with various solvents to remove any unreacted monomers and catalyst residues.
-
Characterization: The porosity of the polymer is characterized by nitrogen physisorption measurements to determine the Brunauer-Emmett-Teller (BET) surface area. The structure and crystallinity are investigated using powder X-ray diffraction (PXRD) and solid-state NMR spectroscopy.
Conclusion
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a highly valuable and versatile building block in modern materials chemistry. Its straightforward synthesis, tunable reactivity, and the desirable properties it imparts to resulting materials make it a cornerstone for the development of next-generation organic electronics and porous materials. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their pursuit of innovative materials and technologies.
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